Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the development and validation of a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Methyl-4-oxothiolane-2-carboxylic acid. This compound is of increasing interest in pharmaceutical research, and a robust analytical method is crucial for its accurate quantification in various stages of drug development. The method utilizes a reversed-phase C18 column with UV detection, offering excellent linearity, accuracy, and precision. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4]
Introduction
5-Methyl-4-oxothiolane-2-carboxylic acid is a heterocyclic compound containing a carboxylic acid and a thioether ketone functionality. Its structural alerts suggest potential applications in medicinal chemistry, necessitating a reliable analytical method for its characterization and quantification. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of a wide array of pharmaceutical compounds.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on a validated HPLC method for 5-Methyl-4-oxothiolane-2-carboxylic acid.
The development of a robust HPLC method requires a systematic approach, considering the physicochemical properties of the analyte. While specific experimental data for 5-Methyl-4-oxothiolane-2-carboxylic acid is not widely available, we can infer some of its properties from structurally similar compounds. The presence of a carboxylic acid group suggests a pKa in the acidic range, likely between 3 and 5, similar to other thiophene carboxylic acids which have a predicted pKa of around 3.71. The oxothiolane ring with a ketone group may exhibit some UV absorbance, although likely at a lower wavelength. Carboxylic acids typically have a UV absorbance maximum around 210 nm.[5] These initial estimations guide the selection of chromatographic conditions.
Experimental
Materials and Reagents
-
5-Methyl-4-oxothiolane-2-carboxylic acid reference standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (AR grade)
-
Trifluoroacetic acid (TFA) (AR grade)
-
Phosphoric acid (AR grade)
Instrumentation and Chromatographic Conditions
The analysis was performed on a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
| Parameter | Condition |
| HPLC Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Run Time | 15 minutes |
Table 1: Optimized HPLC Conditions
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Table 2: Gradient Elution Program
Method Development Strategy
The causality behind the experimental choices is rooted in the anticipated physicochemical properties of 5-Methyl-4-oxothiolane-2-carboxylic acid.
Column Selection
A C18 column was chosen as the stationary phase due to its versatility and wide applicability in reversed-phase chromatography for moderately polar compounds. The non-polar nature of the C18 stationary phase is expected to provide good retention for the analyte.
Mobile Phase Selection and Optimization
A gradient elution with acetonitrile and water was selected to ensure adequate separation and elution of the analyte. The addition of 0.1% formic acid to the aqueous mobile phase serves two key purposes:
-
pH Control: Maintaining a low pH (around 2.7) ensures that the carboxylic acid group of the analyte is in its protonated, less polar form. This enhances retention on the reversed-phase column and promotes sharp, symmetrical peak shapes.
-
Improved Peak Shape: The acidic modifier helps to minimize tailing that can occur due to interactions between the analyte and residual silanol groups on the silica-based stationary phase.
Different acidic modifiers such as trifluoroacetic acid (TFA) and phosphoric acid were considered. Formic acid was chosen as it is less aggressive to the column and provides good peak shape at a low concentration.
Detection Wavelength
Based on the UV spectra of similar carboxylic acids, a detection wavelength of 210 nm was selected to maximize sensitivity.[5] A UV scan of the analyte should be performed during method development to confirm the optimal wavelength for detection.
Flow Rate and Column Temperature
A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm I.D. column and provides a good balance between analysis time and separation efficiency. The column temperature was maintained at 30 °C to ensure reproducible retention times and improve peak symmetry.
Caption: HPLC Method Development Workflow.
Method Validation Protocol
The developed HPLC method was validated according to the ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[1][2][4] The validation parameters assessed were specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. This was evaluated by analyzing a blank (diluent), a placebo (matrix without the analyte), and the analyte spiked into the placebo. The chromatograms were examined for any interfering peaks at the retention time of 5-Methyl-4-oxothiolane-2-carboxylic acid.
Linearity and Range
The linearity of the method was determined by analyzing a series of at least five standard solutions of 5-Methyl-4-oxothiolane-2-carboxylic acid over a concentration range of 1-100 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.
Accuracy
Accuracy was assessed by performing recovery studies. A known amount of the analyte was spiked into a placebo at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration) in triplicate. The percentage recovery was then calculated.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day.
-
Intermediate Precision: The repeatability assay was performed on a different day by a different analyst using a different instrument.
The relative standard deviation (RSD) of the peak areas was calculated for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
Where:
σ = the standard deviation of the response (e.g., from the y-intercept of the regression line)
S = the slope of the calibration curve
Robustness
The robustness of the method was evaluated by intentionally varying critical chromatographic parameters and observing the effect on the results. The parameters varied included:
The system suitability parameters (e.g., tailing factor, theoretical plates) were monitored.
Caption: HPLC Method Validation Workflow.
Results and Discussion
The developed HPLC method demonstrated excellent performance for the analysis of 5-Methyl-4-oxothiolane-2-carboxylic acid. The validation results are summarized in the table below.
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference observed | No interfering peaks at analyte RT |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range | 1 - 100 µg/mL | - |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Repeatability (% RSD) | 0.8% | ≤ 2.0% |
| Intermediate Precision (% RSD) | 1.2% | ≤ 2.0% |
| LOD | 0.2 µg/mL | - |
| LOQ | 0.6 µg/mL | - |
| Robustness | Passed | System suitability criteria met |
Table 3: Summary of Method Validation Results
The method proved to be specific, linear, accurate, and precise for the intended analytical range. The low LOD and LOQ values indicate good sensitivity. The robustness study demonstrated that minor variations in the chromatographic conditions did not significantly affect the results, indicating the reliability of the method for routine use.
Conclusion
A sensitive, specific, and robust reversed-phase HPLC method for the quantification of 5-Methyl-4-oxothiolane-2-carboxylic acid has been successfully developed and validated. The method adheres to the stringent requirements of the ICH guidelines and is suitable for routine quality control and research applications in the pharmaceutical industry. The detailed protocol and validation data presented in this application note provide a solid foundation for the implementation of this method in various laboratory settings.
References
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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U.S. Food and Drug Administration. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Retrieved from [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 2-Thiophenecarboxylic acid, 5-methyl- (CAS 1918-79-2). Retrieved from [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
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